Cas no 1448064-89-8 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide)

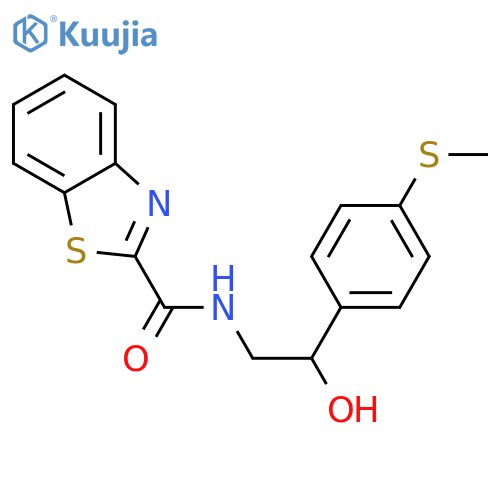

1448064-89-8 structure

商品名:N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide

CAS番号:1448064-89-8

MF:C17H16N2O2S2

メガワット:344.451141357422

CID:6489816

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide

- N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3-benzothiazole-2-carboxamide

-

- インチ: 1S/C17H16N2O2S2/c1-22-12-8-6-11(7-9-12)14(20)10-18-16(21)17-19-13-4-2-3-5-15(13)23-17/h2-9,14,20H,10H2,1H3,(H,18,21)

- InChIKey: KHFURTWEZXLLNF-UHFFFAOYSA-N

- ほほえんだ: S1C2=CC=CC=C2N=C1C(NCC(O)C1=CC=C(SC)C=C1)=O

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6414-2098-2mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |

1448064-89-8 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2098-5μmol |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |

1448064-89-8 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2098-10μmol |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |

1448064-89-8 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2098-3mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |

1448064-89-8 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2098-2μmol |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |

1448064-89-8 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2098-10mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |

1448064-89-8 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2098-1mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |

1448064-89-8 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2098-5mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |

1448064-89-8 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2098-15mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |

1448064-89-8 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2098-4mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |

1448064-89-8 | 4mg |

$66.0 | 2023-09-09 |

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1448064-89-8 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬